molecular formula C9H15IN2O B2966588 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1856096-76-8

5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B2966588
CAS No.: 1856096-76-8
M. Wt: 294.136
InChI Key: QPIUBHSDNCJRLW-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butoxymethyl group at the 5-position, an iodine atom at the 4-position, and a methyl group at the 1-position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-iodo-1-methyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.

    Oxidation Reactions: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine atom, to form deiodinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substituted pyrazoles
  • Aldehydes or carboxylic acids from oxidation
  • Deiodinated pyrazole derivatives from reduction

Scientific Research Applications

Chemistry: 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom can be replaced with radioactive isotopes for imaging and tracing studies.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the discovery of novel drugs.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate binding to specific molecular targets, while the butoxymethyl group may enhance its solubility and bioavailability. The exact pathways and molecular targets involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

    4-iodo-1-methyl-1H-pyrazole: Lacks the butoxymethyl group, making it less versatile in chemical reactions.

    5-(methoxymethyl)-4-iodo-1-methyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of butoxymethyl, which may affect its reactivity and solubility.

    5-(butoxymethyl)-4-chloro-1-methyl-1H-pyrazole: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and biological activity.

Uniqueness: The presence of both the butoxymethyl group and the iodine atom in 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole provides a unique combination of reactivity and functionalization potential. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(butoxymethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-4-5-13-7-9-8(10)6-11-12(9)2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUBHSDNCJRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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